N-(piperidin-4-yl)cyclopentanecarboxamide hydrochloride
Overview
Description
N-(piperidin-4-yl)cyclopentanecarboxamide hydrochloride: is a chemical compound with the molecular formula C₁₀H₁₈N₂O·HCl. It is a derivative of cyclopentanecarboxamide and piperidine, and it is commonly used in scientific research and various industrial applications.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through the reaction of cyclopentanecarboxylic acid with piperidine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods: On an industrial scale, the compound is typically produced using continuous flow reactors or batch reactors under controlled temperature and pressure conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: this compound can participate in nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Amides and esters.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in chemical research. Biology: It serves as a tool in biological studies to investigate enzyme inhibition and protein interactions. Medicine: The compound is explored for its potential therapeutic effects in drug discovery and development. Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other chemical products.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The specific pathways involved depend on the biological context and the type of reaction it undergoes.
Comparison with Similar Compounds
N-(piperidin-4-yl)cyclobutanecarboxamide hydrochloride: A structural analog with a cyclobutane ring instead of cyclopentane.
N-(piperidin-4-yl)benzamide hydrochloride: Another derivative with a benzamide group.
Uniqueness: N-(piperidin-4-yl)cyclopentanecarboxamide hydrochloride is unique due to its cyclopentane ring, which imparts different chemical and biological properties compared to its analogs.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-piperidin-4-ylcyclopentanecarboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O.ClH/c14-11(9-3-1-2-4-9)13-10-5-7-12-8-6-10;/h9-10,12H,1-8H2,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEZJMFXVVOLLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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